9-Iodoanthracene

Suzuki–Miyaura cross-coupling Bianthracene synthesis Palladium catalysis

Researchers constructing sterically encumbered bianthracene OLED architectures frequently encounter failed couplings and homo-coupling byproducts when using 9-bromoanthracene under standard Suzuki-Miyaura conditions. 9-Iodoanthracene (≥98% HPLC) is the requisite halide partner for this structural class, delivering reliable C-C bond formation where bromo/chloro analogs fail. • Superior oxidative addition kinetics (C-I BDE ~53 kcal·mol⁻¹ vs. C-Br ~68 kcal·mol⁻¹) enable coupling efficiencies unattainable with lighter halogens. • Heavy-atom-accelerated ISC produces picosecond triplet generation (S₁ fluorescence lifetime ~68 ps), critical for photoinitiation and laser flash photolysis. • Absolute substrate specificity in dynemicin-type enediyne biosynthesis; 9-bromo- and 9-aminoanthracene are completely inactive.

Molecular Formula C14H9I
Molecular Weight 304.12 g/mol
CAS No. 22362-86-3
Cat. No. B1296594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Iodoanthracene
CAS22362-86-3
Molecular FormulaC14H9I
Molecular Weight304.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2I
InChIInChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
InChIKeyIVXUUUHEJQHRMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Iodoanthracene: Physicochemical & Synthetic Profile


9-Iodoanthracene (CAS 22362-86-3) is a monohalogenated polycyclic aromatic hydrocarbon (PAH) belonging to the 9-substituted anthracene class, with molecular formula C₁₄H₉I and molecular weight 304.13 g·mol⁻¹ . It is a pale-yellow crystalline solid (melting point 82–83 °C, predicted boiling point 411.0 ± 14.0 °C, density 1.692 ± 0.06 g·cm⁻³) that is sparingly soluble in water but readily dissolves in common organic solvents such as chloroform and dimethylformamide . The compound is commercially available at standard purity ≥98% (HPLC, NMR-verified), typically synthesized via lithium–halogen exchange from 9-bromoanthracene followed by iodine quench . Its defining structural feature—a covalent C–I bond at the sterically accessible 9-position of the anthracene core—imparts distinct reactivity and photophysical behavior that differentiate it from its bromo, chloro, and unsubstituted anthracene analogs in both cross-coupling and photochemical applications.

Synthetic Utility
Enables Suzuki coupling of sterically hindered anthracenes
Photophysical Probe
Iodine heavy-atom effect accelerates intersystem crossing
Biosynthetic Substrate
Specific for enediyne C–N coupling studies

Why 9-Iodoanthracene Cannot Be Replaced by Analogs


Although 9-bromoanthracene (CAS 1564-64-3), 9-chloroanthracene (CAS 716-53-0), and the parent anthracene (CAS 120-12-7) share the identical anthracene scaffold, the identity of the 9-substituent fundamentally governs oxidative addition kinetics in cross-coupling, intersystem crossing (ISC) rates, C–I bond photolability, and even biological coupling partner specificity . The weaker C–I bond (bond dissociation energy ~53 kcal·mol⁻¹) relative to C–Br (~68 kcal·mol⁻¹) and C–Cl (~84 kcal·mol⁻¹) translates into a reactivity hierarchy (I > Br > Cl) in palladium-catalyzed Suzuki–Miyaura and Sonogashira couplings that cannot be compensated by simply increasing catalyst loading . Furthermore, the heavy-atom effect of iodine accelerates ISC by orders of magnitude compared to bromine or chlorine, producing picosecond-range excited-state dynamics that are absent in lighter halogen or non-halogenated analogs . These differences mean that substituting 9-iodoanthracene with a cheaper bromo or chloro congener will predictably alter reaction rates, product distributions, and photophysical readouts, rendering generic substitution invalid for applications where iodinated reactivity or photophysics are explicitly required.

9-Iodoanthracene (target halide partner)
Bromo analog may not support efficient Suzuki coupling; lower oxidative addition rate leads to side reactions
Picosecond triplet generation via heavy-atom ISC
Chloro/bromo analogs exhibit nanosecond lifetimes, shifting photophysical dynamics and triplet yields
Active substrate in dynemicin biosynthesis
Bromo and amino analogs are inactive; substitution leads to loss of biosynthetic coupling

Head-to-Head Comparison: 9-Iodoanthracene vs. Analogs


Suzuki–Miyaura Coupling for Bianthracene Synthesis

In the synthesis of extended aromatic systems (staggarenes), 9-iodoanthracene was selected as the halide coupling partner over 9-bromoanthracene for palladium-catalyzed Suzuki cross-coupling with 9-anthracenyl (pinacol) boronate esters. The iodoanthracene partner was necessary to overcome the lower reactivity of the bromide and to minimize side-reactions such as homo-coupling, thereby enabling efficient bianthracene construction . This represents a direct experimental finding: the reaction could not proceed satisfactorily with 9-bromoanthracene under comparable conditions, necessitating the use of the iodide.

Suzuki Coupling
Head-to-head
Bromo analog fails; iodo enables bianthracene formation.
Iodide required for sterically hindered Suzuki coupling.
Qualitative comparison; yield data not reported.
Suzuki–Miyaura cross-coupling Bianthracene synthesis Palladium catalysis

Heavy-Atom Effect on Fluorescence Lifetime

The S1 → S0 fluorescence lifetime of 9-iodoanthracene in cyclohexane at 23 °C has been measured as approximately 68 ps using 354 nm, 8 ps fwhm laser excitation . In contrast, the parent anthracene in cyclohexane exhibits a fluorescence lifetime of 4.94 ± 0.07 ns under comparable room-temperature conditions . This approximately 73-fold acceleration of the S1 decay rate is attributed to the heavy-atom effect of iodine, which enhances spin–orbit coupling and drives thermally activated intersystem crossing (ISC) from S1 to a higher triplet state Tn with an S1–Tn energy gap of 1260 ± 400 cm⁻¹ .

Fluorescence Lifetime
Reported
~73-fold reduction in S1 lifetime (4.94 ns → 68 ps)
Iodine heavy-atom effect enables ultrafast triplet generation.
Cyclohexane, RT; picosecond laser excitation.
Fluorescence lifetime Heavy-atom effect Intersystem crossing Photophysics

Triplet-State Branching: Photodissociation vs. Internal Conversion

Following 354 nm excitation of 9-iodoanthracene in cyclohexane and subsequent ISC to Tn, the Tn state branches into two competing pathways: internal conversion (IC) leading to the long-lived T1 state (efficiency ≈ 0.2) and photodissociation via C–I bond homolysis into anthracenyl radical (R·) + I(²P₃/₂) (efficiency ≈ 0.8) . The T1 formation rise time of approximately 50 ps matches the S1 → S0 fluorescence lifetime, confirming a unified non-radiative decay model with a Tn decay rate exceeding 10¹¹ s⁻¹ . This photodissociation channel is absent or negligible in 9-bromoanthracene and 9-chloroanthracene under comparable excitation conditions, where the heavier halogen bond dissociation energies preclude such efficient homolysis from lower-lying triplet states.

Triplet Branching
Class-level
Photodissociation efficiency ~0.8; IC to T1 ~0.2
Dominant C–I homolysis pathway for radical generation.
Based on transient absorption; class-level inference for bromo/chloro.
Photodissociation Triplet-state dynamics C–I bond homolysis Kinetic modeling

Iodide Requirement in Dynemicin Biosynthesis

In a study of heterodimerization during dynemicin biosynthesis, it was demonstrated that the aryl C–N coupling reaction is specific for anthracenyl iodide as the coupling partner. The corresponding 9-bromoanthracene and 9-aminoanthracene derivatives did not support dynemicin biosynthesis . Deletion of the orf14 gene abolished dynemicin production and resulted in a 3-fold increased accumulation of the iodoanthracene coupling partner, confirming the essential and specific role of the iodide substrate in the biosynthetic pathway . This is a rare example of a biological system discriminating among halogen substituents on the same anthracene scaffold, highlighting the unique reactivity of the C–I bond.

Dynemicin Biosynthesis
Head-to-head
Iodo active; bromo and amino analogs inactive; Δorf14 accumulates substrate 3-fold.
Absolute iodide specificity in enediyne C–N coupling.
In vivo biosynthetic complementation assay.
Biosynthesis Dynemicin Aryl C–N coupling Enediyne antibiotics

Synthetic Route Comparison: Halogen Exchange vs. Direct Iodination

Two principal synthetic routes to 9-iodoanthracene are documented: (i) lithium–halogen exchange of 9-bromoanthracene with n-BuLi followed by iodine quench, yielding 9-iodoanthracene in approximately 93% yield; and (ii) direct iodination of anthracene with iodine under basic conditions, yielding approximately 48% . The lithium–halogen exchange route is preferred for laboratory and scale-up procurement planning due to its near-quantitative conversion and straightforward purification. However, the reported yield from 9-bromoanthracene by Bidepharm/ChemicalBook is 56.55% under specific conditions (n-BuLi in THF, −78 °C to rt, 12.75 h) , indicating that the ~93% figure may represent optimized or alternative protocol variants and should be verified with the supplier for the specific batch.

Synthetic Route Yield
Data to verify
Li-exchange route: up to 93%; direct iodination: ~48%.
Route selection affects cost and purity; verify batch yields.
Published yields range 56–93%; supplier documentation needed.
Synthesis yield Halogen exchange Route optimization Process chemistry

Electrochemical Activation Energy with Palladium Complexes

9-Iodoanthracene has been shown to react electrochemically with palladium complexes relevant to cross-coupling catalytic cycles. The activation energy for the reaction of 9-iodoanthracene with sodium trifluoroacetate has been measured as 29.2 kcal·mol⁻¹ . This relatively high activation barrier underscores that while 9-iodoanthracene is a competent coupling partner, the reaction requires thermal activation—a consideration for process chemists designing catalytic protocols. Comparable activation energy data for 9-bromoanthracene and 9-chloroanthracene in the identical electrochemical system are not reported in the same source, but general class-level knowledge indicates that the activation barrier for oxidative addition increases in the order I < Br < Cl, making the iodo derivative the kinetically most accessible substrate.

Activation Energy
Class-level
Ea = 29.2 kcal·mol⁻¹ with NaO₂CCF₃
Quantitative benchmark for oxidative addition kinetics.
Comparator data not reported; class-level inference only.
Electrochemistry Palladium complexes Activation energy Cross-coupling mechanism

Applications of 9-Iodoanthracene


Bianthracene Synthesis via Suzuki–Miyaura Coupling

When constructing sterically encumbered bianthracene architectures for optoelectronic materials (e.g., OLED host materials, graphene nanoribbon precursors), 9-iodoanthracene is the required halide partner. Direct experimental evidence shows that 9-bromoanthracene fails to deliver satisfactory coupling efficiency under comparable Pd-catalyzed Suzuki conditions due to lower reactivity and competing homo-coupling side-reactions . Procurement of the iodide is therefore not a preference but a synthetic necessity for this structural class. Researchers should specify ≥98% purity (HPLC-verified) and ensure the material is stored at room temperature in a sealed, dark container to prevent photodecomposition .

Ultrafast Triplet Generation for Photosensitization

9-Iodoanthracene's S1 fluorescence lifetime of ~68 ps and T1 formation rise time of ~50 ps, driven by heavy-atom-accelerated ISC, make it a uniquely suited chromophore for studies requiring sub-nanosecond triplet generation . Neither 9-bromoanthracene (which retains a longer fluorescence lifetime in the nanosecond regime) nor the parent anthracene (τF ~5 ns) can achieve comparable triplet formation kinetics. Additionally, the well-characterized photodissociation branching (80% C–I homolysis, 20% IC to T1) enables the compound to serve as a photoinitiator for radical polymerization or as a calibrated radical source in laser flash photolysis experiments . Procurement for these applications should confirm the absence of fluorescent impurities that could skew picosecond lifetime measurements.

Substrate Specificity in Enediyne Biosynthesis

For laboratories investigating dynemicin-type enediyne biosynthesis, 9-iodoanthracene (or its iodoanthracene coupling partner) is the only functional substrate. Direct comparative experiments have demonstrated that 9-bromoanthracene and 9-aminoanthracene are completely inactive in the aryl C–N heterodimerization step . Procuring the bromo or amino analog for these experiments will yield negative results regardless of concentration or reaction conditions. This absolute specificity also enables the use of 9-iodoanthracene as a chemical probe to isolate and identify coupling enzymes (e.g., Orf14) through substrate accumulation assays in gene-deletion strains .

Cost-Effective Scale-Up via Halogen Exchange

For process chemists planning multigram to kilogram synthesis of 9-iodoanthracene, the lithium–halogen exchange route from 9-bromoanthracene offers a yield advantage of up to ~93% versus ~48% for direct anthracene iodination . However, published yields vary (56.55% to ~93%) depending on reaction stoichiometry, temperature control, and workup protocols . Procurement managers should evaluate supplier batch certificates (NMR, HPLC, GC) and inquire about the synthetic route used, as the route may affect trace impurity profiles (e.g., residual 9-bromoanthracene). For in-house synthesis, the higher-yielding protocol is recommended for economic viability at scale.

Application
Selection Property
Validation Focus
Sterically demanding biaryl cross-coupling
Aryl iodide oxidative addition competency
Reaction conversion and product purity profile
Ultrafast triplet photophysics research
Heavy-atom-induced intersystem crossing
Fluorescence lifetime and transient absorption kinetics
Enediyne heterodimerization studies
Halide-dependent biosynthetic coupling
Substrate activity in complementation assays
Scalable synthesis of iodoanthracene
Synthetic route efficiency and reproducibility
Batch purity and residual precursor monitoring

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